BenchChemオンラインストアへようこそ!

6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Olodaterol synthesis α-halogenation regioisomer reactivity

6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-10-4) is a benzoxazinone derivative bearing a 6-benzyloxy substituent and an 8-(2-chloroacetyl) side chain on the 2H-benzo[b][1,4]oxazin-3(4H)-one core. It is formally catalogued as Olodaterol Impurity 6 and concurrently serves as the pivotal α-chloroacetyl intermediate (designated VIIa) in the enantioselective synthesis of Olodaterol, a long-acting β₂-adrenoceptor agonist approved for COPD maintenance therapy.

Molecular Formula C17H14ClNO4
Molecular Weight 331.7 g/mol
CAS No. 869478-10-4
Cat. No. B3291082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS869478-10-4
Molecular FormulaC17H14ClNO4
Molecular Weight331.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC(=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3
InChIInChI=1S/C17H14ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)
InChIKeyMNBYEYMYIRMHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-10-4): Structural Identity, Olodaterol Synthetic Lineage, and Comparator Landscape


6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-10-4) is a benzoxazinone derivative bearing a 6-benzyloxy substituent and an 8-(2-chloroacetyl) side chain on the 2H-benzo[b][1,4]oxazin-3(4H)-one core . It is formally catalogued as Olodaterol Impurity 6 and concurrently serves as the pivotal α-chloroacetyl intermediate (designated VIIa) in the enantioselective synthesis of Olodaterol, a long-acting β₂-adrenoceptor agonist approved for COPD maintenance therapy [1]. The closest structural and functional comparators include the 8-(2-bromoacetyl) analogue (VIIb, CAS 926319-53-1), the 8-acetyl precursor (CAS 869478-09-1), and the 5-benzyloxy regioisomer (CAS 1035229-33-4). Differentiating these candidates is essential because the identity of the 8-acyl halogen, the benzyloxy substitution position, and the ketone oxidation state each dictate distinct reactivity in the downstream chiral reduction and epoxide-forming steps that ultimately determine both synthetic route viability and impurity profile relevance [1][2].

Why 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by a Generic Benzoxazinone or Haloacetyl Analogue


Substituting this compound with the 8-(2-bromoacetyl) analogue (CAS 926319-53-1), the 8-acetyl precursor (CAS 869478-09-1), or the 5-benzyloxy regioisomer (CAS 1035229-33-4) introduces chemically consequential divergence at three distinct levels. First, regioisomerism dictates reaction kinetics: the 6-benzyloxy substitution pattern enables α-halogenation to proceed to 86% yield within 5 hours, whereas the 5-benzyloxy isomer requires 20 hours under identical reagents . Second, the halogen identity on the 8-acyl group prescribes the asymmetric reduction methodology—the chloroacetyl derivative (VIIa) is compatible with Rh/Ru-catalysed transfer hydrogenation (HCOOH/Et₃N, DMF), whereas the bromoacetyl derivative (VIIb) necessitates stoichiometric chiral borane ((–)-DIPCl) or a bespoke ketoreductase biocatalytic system [1]. Third, only this specific compound is simultaneously recognized as Olodaterol Impurity 6 and as the direct precursor to the chiral (R)-halohydrin and epoxide intermediates in the patented Boehringer Ingelheim route, making it irreplaceable for both pharmacopoeial impurity profiling and process chemistry development [1][2].

Quantitative Comparative Evidence: 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Versus Closest Analogues


Regioisomer-Dependent α-Halogenation Kinetics: 6-Benzyloxy (5 h, 86%) vs. 5-Benzyloxy (20 h, 94%)

The 6-benzyloxy-substituted target compound undergoes α-chlorination of the 8-acetyl group with benzyltrimethylammonium dichloroiodate (BTMA-ICl₂) in 1,1-dichloroethane/acetic acid/water at 65°C to reach 86% isolated yield in only 5 hours . Under analogous conditions (BTMA-ICl₂, 65°C, dichloromethane/acetic acid/water), the 5-benzyloxy regioisomer (CAS 1035229-33-4) requires 20 hours to achieve 94% yield—a four-fold longer reaction time . The 8-acetyl precursor (CAS 869478-09-1) cannot be directly compared as it lacks the α-halogen and requires this oxidation step to access the haloketone intermediate.

Olodaterol synthesis α-halogenation regioisomer reactivity benzoxazinone intermediate

Enantioselective Reduction Pathway Divergence: Chloroacetyl (VIIa) Enables Catalytic Transfer Hydrogenation; Bromoacetyl (VIIb) Requires Stoichiometric Chiral Borane or Engineered Biocatalysis

According to the Drug Synthesis Database and patent literature, the chloroacetyl intermediate VIIa undergoes enantioselective transfer hydrogenation using formic acid/triethylamine as the hydrogen source with catalytic RhCl[(S,S)-TsDPEn(p-cymene)] or RuCl[(S,S)-TsDPEn(p-cymene)] in DMF to produce the chiral (R)-halohydrin VIIIa [1]. In contrast, the bromoacetyl analogue VIIb cannot use this catalytic system and instead requires stoichiometric (–)-DIPCl (diisopinocampheylchloroborane) in THF, or alternatively an engineered ketoreductase from Lactobacillus kefiri under biocatalytic conditions [1][2]. The biocatalytic route for the bromo compound delivers >99.9% ee, 98.5% HPLC purity, and 90.2% yield over two steps, but necessitates specialized enzyme preparation and cofactor recycling infrastructure [2].

asymmetric synthesis chiral reduction olodaterol intermediate haloketone reactivity

Commercial Purity Benchmarking: 97%–98% (HPLC) with Batch-Specific QC Documentation vs. Bromoacetyl Analogue at 95%

Multiple independent suppliers list the target chloroacetyl compound at standard purities of 97% (Bidepharm, batch-verified by NMR, HPLC, GC) and 98% (HPLC, Sinco brand; Leyan; NovaChemistry) . The 5-benzyloxy regioisomer is available at ≥98% (MolCore) or 95%+ from certain vendors, but with less extensive QC documentation . The bromoacetyl analogue (CAS 926319-53-1) is typically supplied at 95% purity, with fewer suppliers offering full characterization packages . Critically, the target compound is stocked as a certified Olodaterol Impurity Reference Standard (Product Code ADL233-04, Beijing Comparison; Olodaterol Impurity 6, Sinco), supplied with COA including synthetic route, HPLC chromatograms, NMR, and MS data—documentation that is essential for regulatory (ICH Q3A/Q3B) impurity method validation [1].

reference standard HPLC purity pharmaceutical impurity quality control

Halogen Leaving Group Reactivity: Chloroacetyl (Cl) vs. Bromoacetyl (Br) in Downstream Nucleophilic Displacement and Epoxide Formation

Following enantioselective reduction of the ketone, the resulting (R)-halohydrin undergoes intramolecular cyclization (NaOH in DMF) to form the chiral epoxide intermediate (IX), which is subsequently opened by the amine nucleophile 2-(4-methoxyphenyl)-1,1-dimethylethylamine (III) to form the benzyl-protected (R)-olodaterol (X) [1]. As a class-level inference from established physical organic principles, the chloride leaving group in the target compound's halohydrin (VIIIa) is less reactive than the bromide in VIIIb, which can provide greater stereochemical fidelity during epoxide formation by minimizing competing elimination pathways, while the bromide may offer faster overall kinetics but at increased risk of racemization or side-product formation. Both routes converge on the same chiral epoxide (IX), but the chloride pathway may be preferred when epimerization control is paramount [1][2].

leaving group ability nucleophilic substitution haloketone epoxide formation

Procurement-Driven Application Scenarios for 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-10-4)


Pharmaceutical Impurity Reference Standard for Olodaterol Drug Product Batch Release and Stability Testing (ICH Q3A/Q3B Compliance)

As the designated Olodaterol Impurity 6, this compound is procured by analytical quality control (QC) laboratories within innovator and generic pharmaceutical companies to serve as a certified reference standard for HPLC method development, system suitability testing, and quantification of process-related impurities in Olodaterol API and finished drug product [1]. The availability of batch-specific COA documentation (HPLC purity ≥98%, NMR, MS) from multiple certified suppliers satisfies ICH Q3A/Q3B requirements for impurity identification, qualification, and reporting thresholds during regulatory submissions.

Key Synthetic Intermediate (VIIa) in the Catalytic Asymmetric Manufacture of Olodaterol via Transfer Hydrogenation Route

Process chemistry groups procure this compound as the gateway intermediate VIIa for the catalytic enantioselective transfer hydrogenation step using RhCl[(S,S)-TsDPEn(p-cymene)] or RuCl[(S,S)-TsDPEn(p-cymene)] with HCOOH/Et₃N in DMF [2]. Selection of the chloroacetyl variant over the bromoacetyl analogue commits the process to a sub-stoichiometric chiral catalyst system rather than stoichiometric (–)-DIPCl or biocatalytic reduction, which is advantageous for cost-sensitive kilo-scale production where catalyst recycling and avoidance of enzyme preparation are prioritized [2].

Regioisomer-Specific Reactivity Screening in Benzoxazinone Medicinal Chemistry Campaigns

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the benzoxazinone scaffold procure both the 6-benzyloxy and 5-benzyloxy regioisomers for parallel reactivity assessment. The 6-benzyloxy compound's documented 5-hour α-chlorination time enables faster library synthesis turnaround compared to the 5-benzyloxy isomer's 20-hour requirement, making it the preferred substrate when rapid analog generation and biological testing cycle times are the primary drivers .

Forced Degradation and Stress Testing Studies for Olodaterol Formulation Development

Formulation development scientists procure this compound as a characterized degradation product standard to spike into forced degradation samples (acid, base, oxidative, thermal, photolytic stress conditions) of Olodaterol drug product. The chloroacetyl group's distinct reactivity profile relative to the debenzylated or bromoacetyl impurities enables selective chromatographic resolution and unambiguous peak identification during HPLC purity analysis of stressed samples, supporting formulation robustness and packaging compatibility assessments [1].

Quote Request

Request a Quote for 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.